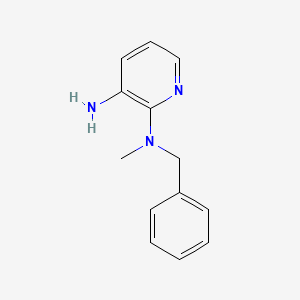

N2-Benzyl-N2-methylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16(10-11-6-3-2-4-7-11)13-12(14)8-5-9-15-13/h2-9H,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPIBUVTFBCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Preparations of N2 Benzyl N2 Methylpyridine 2,3 Diamine

Precursor Synthesis and Core Pyridine-2,3-diamine Functionalization

The foundational step in the synthesis of the target compound is the construction of the pyridine-2,3-diamine scaffold. This can be achieved through several established routes, either by building the diamine functionality onto a pre-existing pyridine (B92270) ring or by derivatizing the commercially available 2,3-diaminopyridine (B105623).

Synthesis of Pyridine-2,3-diamine Substructures

The pyridine-2,3-diamine core is a crucial intermediate, and its synthesis has been approached from various starting materials. The choice of method often depends on the availability of precursors and the desired scale of the reaction.

A common and industrially relevant method for the synthesis of 2,3-diaminopyridine involves the amination of a 2-halo-3-aminopyridine, typically 2-chloro-3-aminopyridine. This reaction is a nucleophilic aromatic substitution where the halogen at the 2-position is displaced by an amino group.

The process generally involves treating 2-chloro-3-aminopyridine with aqueous ammonia (B1221849) in the presence of a copper salt catalyst, such as copper sulfate, under elevated temperature and pressure. The copper catalyst is essential for facilitating the displacement of the chloride, which is otherwise unreactive under these conditions. The reaction is typically carried out in an autoclave to maintain the necessary pressure and temperature, which can range from 100 to 150°C. This method provides a direct route to the desired diamine from a readily available starting material.

A representative reaction is outlined below:

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Chloro-3-aminopyridine | Aqueous Ammonia, Copper(II) Sulfate | 130-150°C, Autoclave | Pyridine-2,3-diamine | Moderate to Good |

This table is for illustrative purposes, based on typical conditions for such reactions.

For laboratory-scale syntheses and further functionalization, 2,3-diaminopyridine itself serves as a readily available starting material. It can be sourced commercially, bypassing the need for its synthesis. Derivatization from 2,3-diaminopyridine can involve reactions at the amino groups or the pyridine ring. However, for the synthesis of N2-Benzyl-N2-methylpyridine-2,3-diamine, the primary focus is on the selective substitution of the amino groups. The challenge in directly derivatizing 2,3-diaminopyridine lies in the regioselectivity, as both the N2 and N3 amino groups are nucleophilic. Studies on the methylation of 2,3-diaminopyridine have shown that the position of methylation is solvent-dependent, with the potential for methylation at the 3-amino group or the ring nitrogen, complicating the direct synthesis of the target compound.

Introduction of N-Benzyl and N-Methyl Substituents

The introduction of both a benzyl (B1604629) and a methyl group onto the N2 nitrogen of the pyridine-2,3-diamine core requires careful strategic planning to achieve the desired regioselectivity and to prevent over-alkylation or reaction at the N3 position. A plausible strategy involves a stepwise alkylation, potentially with the use of a protecting group on the N3-amino group to ensure selective functionalization of the N2-amino group.

A direct, stepwise alkylation of 2,3-diaminopyridine is challenging due to the similar reactivity of the two amino groups. A more controlled approach would involve the protection of the N3-amino group, followed by the sequential introduction of the methyl and benzyl groups onto the N2-amino group. For instance, the N3-amino group could be selectively protected with a suitable protecting group, such as a pivaloyl group, which can direct ortho-lithiation and can be removed under specific conditions.

Once the N3-amino group is protected, the N2-amino group can be sequentially alkylated. The order of introduction of the benzyl and methyl groups can be varied. For example, mono-benzylation of the N2-amino group could be achieved using benzyl halide in the presence of a mild base. Subsequent methylation of the resulting secondary amine would then yield the desired N-benzyl-N-methylamino group. Finally, deprotection of the N3-amino group would afford the target compound.

An alternative is reductive amination. For example, the N2-amino group could first be selectively benzylated via reductive amination with benzaldehyde (B42025) and a suitable reducing agent like sodium triacetoxyborohydride. The resulting N2-benzyl-2,3-diaminopyridine could then be methylated at the N2 position.

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | Pivaloyl chloride | Selectively protect the N3-amino group. |

| 2 | Benzylation | Benzyl bromide, Base | Introduce the benzyl group at the N2-position. |

| 3 | Methylation | Methyl iodide, Base | Introduce the methyl group at the N2-position. |

| 4 | Deprotection | Acid or Base | Remove the pivaloyl protecting group. |

This table outlines a plausible synthetic strategy.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a versatile method for the synthesis of N-aryl and N-alkyl aminopyridines. This reaction could be strategically employed in the synthesis of this compound.

A potential synthetic route could start from 2-halo-3-aminopyridine. The N3-amino group would first be protected. Then, a Buchwald-Hartwig amination could be performed with N-benzylmethylamine to introduce the desired disubstituted amino group at the 2-position. The final step would be the removal of the protecting group from the N3-position. This approach offers high efficiency and functional group tolerance, which are characteristic of Buchwald-Hartwig couplings.

The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. Commonly used systems include a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine (B1218219) ligand such as Xantphos or BINAP.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product of Coupling |

| Protected 2-halo-3-aminopyridine | N-benzylmethylamine | Pd(OAc)2 / Xantphos | Cs2CO3 | Protected this compound |

This table illustrates a potential application of the Buchwald-Hartwig amination for this synthesis.

Palladium-Catalyzed C-N Cross-Coupling Approaches for Functionalization

The construction of the N-aryl bond in this compound and its analogs is efficiently achieved through palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This powerful synthetic tool allows for the formation of the critical bond between the pyridine ring and the secondary amine (N-benzylmethylamine). The versatility of this reaction allows for the introduction of a wide array of nitrogen-containing functional groups. acs.org

The general approach involves the reaction of a halo-substituted pyridine precursor, such as 2-chloro-3-aminopyridine or 2-bromo-3-nitropyridine, with N-benzylmethylamine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of the coupling reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups often providing the best results. These ligands stabilize the palladium center and facilitate the catalytic cycle.

A typical reaction scheme is as follows:

Scheme 1: Palladium-Catalyzed Synthesis of a Precursor to this compound

The subsequent reduction of the nitro group to an amine would yield the target compound. The reaction conditions, including the choice of solvent, temperature, and base, must be carefully optimized to maximize the yield and minimize side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 78 |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | 65 |

This is a representative table based on typical conditions for similar reactions and not experimental data for this specific compound.

Advanced Synthetic Transformations and Derivatization

The this compound scaffold serves as a versatile platform for the development of a diverse range of derivatives through advanced synthetic transformations.

Regioselective Control in Substituent Placement

Achieving regioselective control is paramount when introducing additional substituents onto the pyridine ring or the existing amino groups. The inherent electronic properties of the pyridine ring and the directing effects of the amino substituents govern the position of subsequent functionalization.

For electrophilic aromatic substitution reactions, the amino groups at the 2- and 3-positions strongly activate the pyridine ring. The directing influence of these groups typically favors substitution at the 4- and 6-positions. However, the steric bulk of the N-benzyl-N-methyl group can influence the regiochemical outcome, potentially favoring substitution at the less hindered 6-position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Reaction Conditions | Major Isomer | Minor Isomer |

| Br₂ | Acetic Acid, rt | 6-bromo | 4-bromo |

| HNO₃/H₂SO₄ | 0 °C to rt | 6-nitro | 4-nitro |

This table illustrates potential regiochemical outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.

In cases where alternative regioselectivity is desired, directed ortho-metalation (DoM) strategies can be employed. By using a strong base such as n-butyllithium, a lithium-halogen exchange can be performed on a pre-functionalized halo-substituted analog, allowing for the introduction of a wide range of electrophiles at a specific position.

Post-Synthetic Modification and Diversification of this compound Analogues

The this compound core offers multiple sites for post-synthetic modification, enabling the creation of diverse chemical libraries. The primary amino group at the 3-position is a key handle for derivatization. It can readily undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce a wide array of functional groups.

Furthermore, the benzyl group on the N2-nitrogen can be modified. For instance, de-benzylation can be achieved through catalytic hydrogenation, revealing a secondary amine that can be further functionalized. Alternatively, the aromatic ring of the benzyl group can be substituted to introduce additional diversity.

Table 3: Examples of Post-Synthetic Modifications

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Tosyl chloride | Tosylamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzylamine |

| De-benzylation | H₂, Pd/C | Secondary amine (N-methyl) |

These post-synthetic modifications, coupled with the regioselective functionalization of the pyridine ring, provide a powerful strategy for the systematic exploration of the chemical space around the this compound scaffold.

Spectroscopic and Structural Characterization of N2 Benzyl N2 Methylpyridine 2,3 Diamine and Its Analogues

Elucidation of Molecular Structure via Advanced Spectroscopic Techniques

The molecular structure of N2-Benzyl-N2-methylpyridine-2,3-diamine is confirmed through the synergistic use of one- and two-dimensional NMR spectroscopy and vibrational analysis via FT-IR. These methods provide detailed information regarding the proton and carbon environments, the connectivity of atoms, and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the substitution pattern of the pyridine (B92270) ring.

Proton (¹H) NMR Analysis for Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyridine ring, the benzyl (B1604629) group, the methyl group, and the primary amine.

The three aromatic protons on the pyridine ring appear as a set of coupled multiplets in the region of approximately δ 6.5-7.8 ppm. The proton at the C6 position (H-6), being adjacent to the pyridine nitrogen, is expected to be the most downfield of the three. It should appear as a doublet of doublets due to coupling with H-5 and H-4. The H-4 proton would also likely present as a doublet of doublets, coupling to H-5 and H-6. The H-5 proton, coupled to both H-4 and H-6, would appear as a doublet of doublets or a triplet if the coupling constants are similar.

The benzyl group contributes a sharp singlet for the two methylene (B1212753) (-CH₂) protons, typically observed around δ 4.5-5.0 ppm. The five protons of the phenyl ring are expected to produce a complex multiplet in the aromatic region, usually between δ 7.2 and δ 7.5 ppm.

A distinct singlet corresponding to the three protons of the N-methyl (-CH₃) group is anticipated further upfield, generally in the range of δ 2.5-3.0 ppm. The two protons of the primary amine (-NH₂) at the C3 position are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 7.5 - 7.8 | dd | JH6-H5 ≈ 5.0, JH6-H4 ≈ 1.5 |

| H-4 (Pyridine) | 7.2 - 7.5 | dd | JH4-H5 ≈ 7.5, JH4-H6 ≈ 1.5 |

| Phenyl (Benzyl) | 7.2 - 7.5 | m | - |

| H-5 (Pyridine) | 6.5 - 6.8 | dd | JH5-H4 ≈ 7.5, JH5-H6 ≈ 5.0 |

| -NH₂ (Amine) | 4.0 - 5.5 | br s | - |

| -CH₂- (Benzyl) | 4.5 - 5.0 | s | - |

| -CH₃ (Methyl) | 2.5 - 3.0 | s | - |

Abbreviations: s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Carbon-13 (¹³C) NMR for Carbon Framework Identification

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring, the seven carbons of the benzyl group, and the single carbon of the methyl group.

The carbons of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The C2 and C3 carbons, directly bonded to nitrogen atoms, will show characteristic shifts influenced by the strong electron-donating effect of the amino groups. The C2 carbon, bonded to the tertiary amine, is expected around δ 150-155 ppm, while the C3 carbon, attached to the primary amine, would be further upfield. The C4, C5, and C6 carbons will appear in the typical range for pyridine ring carbons, from approximately δ 110-140 ppm.

The benzyl group will show a signal for the methylene carbon (-CH₂) around δ 50-55 ppm. The phenyl ring carbons will display four signals: one for the ipso-carbon (the carbon attached to the methylene group), two for the ortho- and meta-carbons, and one for the para-carbon, all resonating between δ 125 and 140 ppm. The N-methyl carbon signal is expected in the aliphatic region, typically around δ 35-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 150 - 155 |

| C6 (Pyridine) | 138 - 142 |

| C-ipso (Benzyl) | 135 - 140 |

| C4 (Pyridine) | 130 - 135 |

| C-ortho, C-meta, C-para (Benzyl) | 125 - 130 |

| C3 (Pyridine) | 120 - 125 |

| C5 (Pyridine) | 110 - 115 |

| -CH₂- (Benzyl) | 50 - 55 |

| -CH₃ (Methyl) | 35 - 40 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between H-4, H-5, and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link the signals of H-4, H-5, and H-6 to C-4, C-5, and C-6, respectively. It would also connect the methylene proton signal to the methylene carbon, the methyl proton signal to the methyl carbon, and the phenyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) connectivity. Key HMBC correlations would include:

A correlation from the methylene (-CH₂) protons to the C2 carbon of the pyridine ring and the ipso-carbon of the phenyl ring.

A correlation from the N-methyl (-CH₃) protons to the C2 carbon of the pyridine ring.

Correlations from the H-4 proton to the C2, C3, and C5 carbons, confirming the substitution pattern.

These 2D NMR experiments, taken together, provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, aromatic rings, and aliphatic groups.

The most prominent features are the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations from both the pyridine and benzene (B151609) rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains several important bands. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ range. The N-H bending vibration of the primary amine is also expected in this region, typically around 1600 cm⁻¹. C-N stretching vibrations for both the aryl-amine and alkyl-amine bonds will appear in the 1200-1350 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine, Benzene) |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Rings |

| 1200 - 1350 | C-N Stretch | Aryl-amine, Alkyl-amine |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful technique for identifying the vibrational modes of a molecule. For a molecule like this compound, the Raman spectrum would be expected to show a series of characteristic bands corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes would include:

Pyridine Ring Vibrations: The pyridine ring would exhibit several characteristic stretching and bending vibrations. These typically appear in the 1000-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyridine and benzyl rings would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range.

N-H Vibrations: The primary amine (NH₂) group would show symmetric and asymmetric stretching modes, typically in the 3300-3500 cm⁻¹ region.

C-N Vibrations: Stretching vibrations for the C-N bonds would be expected in the 1250-1350 cm⁻¹ region.

A hypothetical data table for the prominent Raman shifts is presented below, based on typical values for similar functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Asymmetric) | ~3450 |

| N-H Stretch (Symmetric) | ~3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring Stretch | 1580 - 1610 |

| Pyridine Ring Breathing | ~990 |

| C-N Stretch | 1250 - 1350 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions due to π → π* and n → π* transitions.

π → π Transitions:* These transitions, originating from the conjugated π-systems of the pyridine and benzyl rings, are typically high-energy and result in strong absorption bands in the UV region, likely below 300 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen atoms) to an anti-bonding π* orbital. These transitions are expected to appear at longer wavelengths, potentially extending into the near-UV region.

The solvent used can influence the position and intensity of these absorption bands. A hypothetical UV-Vis absorption data table is provided below.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Pyridine) | ~250 - 270 | High |

| n → π* | ~300 - 350 | Low to Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₁₃H₁₅N₃) is 213.28 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 213.

The fragmentation pattern would likely involve the following characteristic cleavages:

Benzylic Cleavage: Loss of a benzyl radical (C₇H₇, 91 u) or a tropylium (B1234903) ion would be a prominent fragmentation pathway, leading to a significant peak at m/z 122.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is also a common fragmentation pathway for amines.

Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (CH₃, 15 u) would be expected, resulting in a fragment at m/z 198.

A hypothetical table of major mass spectral fragments is presented below.

| m/z | Proposed Fragment |

| 213 | [M]⁺ |

| 198 | [M - CH₃]⁺ |

| 122 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ |

Solid-State Structural Determination by X-ray Crystallography

Single Crystal X-ray Diffraction for Precise Atomic Arrangement

A hypothetical table of crystallographic data is shown below, with typical parameters for a small organic molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Analysis of Molecular Geometry and Conformations in the Solid State

From the X-ray diffraction data, a detailed analysis of the molecular geometry could be performed. Key features of interest would include:

Pyridine Ring Planarity: The degree of planarity of the pyridine ring.

Torsion Angles: The dihedral angles describing the orientation of the benzyl and methyl groups relative to the pyridine ring.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., between the NH₂ group and nitrogen atoms of adjacent molecules) and π-π stacking interactions between the aromatic rings would be identified, which govern the crystal packing.

A hypothetical table of selected bond lengths and angles is provided.

| Bond/Angle | Length (Å) / Angle (°) |

| C-N (Pyridine Ring) | ~1.34 |

| C-C (Pyridine Ring) | ~1.39 |

| N-C (Benzyl) | ~1.47 |

| N-C (Methyl) | ~1.46 |

| C-N-C (Angle) | ~118 |

Investigation of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, several key interactions would be expected to dictate its solid-state architecture.

Hydrogen Bonding: The primary amine group (-NH2) at the C3 position is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atoms of the pyridine ring or the tertiary amine at the C2 position of neighboring molecules. Such interactions are a dominant feature in the crystal structures of related aminopyridines, often leading to the formation of chains, dimers, or more complex three-dimensional networks. acs.orgnih.govresearchgate.net

π-π Stacking Interactions: The molecule contains two aromatic systems: the pyridine ring and the benzyl group. These rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. acs.orgacs.org These interactions can occur in various geometries, such as parallel-displaced or T-shaped, and contribute significantly to the cohesive energy of the crystal. The presence of a flexible benzyl group allows for multiple potential packing motifs to maximize these stabilizing interactions.

C-H···π and C-H···N Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor (C-H), also play a significant role in the crystal packing of heterocyclic compounds. The aromatic and aliphatic C-H groups in the benzyl and methyl substituents can act as donors to the π-systems of the aromatic rings (C-H···π) or to the nitrogen atoms (C-H···N) of adjacent molecules, further stabilizing the crystal lattice.

The interplay of these various interactions determines the final, most thermodynamically stable crystal structure. The substitution of a benzyl and a methyl group on one of the exocyclic nitrogen atoms, as seen in this compound, introduces steric bulk and conformational flexibility, which can lead to complex and potentially polymorphic crystalline forms.

Ancillary Characterization Techniques

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. libretexts.orgopenstax.org This experimental data is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the compound. khanacademy.orgyoutube.com

For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of purity and confirms that the product has the expected atomic composition. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula.

The molecular formula for this compound is determined to be C₁₃H₁₅N₃. Based on this, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound (C₁₃H₁₅N₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 73.20 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 7.10 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 19.70 |

| Total | 213.28 | 100.00 |

Coordination Chemistry and Ligand Properties of N2 Benzyl N2 Methylpyridine 2,3 Diamine

Ligand Design Principles and Chelation Properties

The design of a ligand is crucial in determining the structure, stability, and reactivity of the resulting metal complex. N2-Benzyl-N2-methylpyridine-2,3-diamine is structured to act as a chelating agent, a molecule that can form several bonds to a single metal ion. This chelation is a key factor in the formation of stable coordination compounds. The stability of chelate complexes is significantly greater than that of analogous complexes with monodentate ligands, an observation known as the chelate effect libretexts.org.

This compound possesses three nitrogen atoms that can act as electron-pair donors, or Lewis bases, to a metal center. These include the nitrogen atom of the pyridine (B92270) ring and the two nitrogen atoms of the diamine group at the 2- and 3-positions. This arrangement allows the molecule to function as a tridentate ligand, binding to a metal ion in a pincer-like fashion nih.govrsc.org.

The pyridine nitrogen, being part of an aromatic system, has distinct electronic properties compared to the amine nitrogens. It can act as a σ-donor through its lone pair of electrons and also participate in π-interactions with the metal's d-orbitals wikipedia.orglibretexts.org. The two amine nitrogens are primarily σ-donors. The simultaneous coordination of these three nitrogen atoms to a metal center results in the formation of two five-membered chelate rings, which enhances the thermodynamic stability of the complex libretexts.orgwikipedia.org. In certain coordination environments, it is also possible for the ligand to act in a bidentate or even monodentate fashion, a phenomenon known as hypodenticity, although this is generally less favored due to the stability imparted by the chelate effect.

The coordination of this compound to a metal center is significantly influenced by the steric bulk of the substituents on the N2-amino group: the benzyl (B1604629) and methyl groups. Steric hindrance can affect the rate of complex formation, the coordination number of the metal ion, and the geometry of the final complex nih.govnih.govcore.ac.uk.

The benzyl group, with its phenyl ring, is considerably bulkier than the methyl group. This steric encumbrance can dictate the approach of the ligand to the metal ion and influence the conformation of the chelate rings figshare.com. It may also create a specific chiral pocket around the metal center, which can be advantageous in applications such as asymmetric catalysis. The interplay between the steric demands of the benzyl and methyl groups can lead to distorted coordination geometries and may prevent the coordination of other bulky ligands to the metal center. In some cases, extreme steric hindrance can lead to the formation of complexes with lower coordination numbers than would be expected based on the electronic properties of the metal and ligand alone acs.org.

The electronic properties of this compound are a composite of the effects of its constituent parts. The pyridine ring is a weak π-acceptor, meaning it can accept electron density from metal d-orbitals into its π* antibonding orbitals wikipedia.orgresearchgate.net. This "back-bonding" strengthens the metal-ligand bond and can influence the reactivity of the metal center.

Formation and Structural Characterization of Metal Complexes

The ability of this compound to form stable complexes with a variety of transition metals is a testament to its well-designed chelating structure. The characterization of these complexes provides valuable insights into their bonding, geometry, and potential applications.

Pyridine and diamine-based ligands are known to form stable complexes with a wide range of transition metal ions. While specific studies on this compound are not extensively documented, its coordination behavior can be inferred from related systems.

Ni(II): Nickel(II) complexes with N-donor ligands commonly exhibit square planar or octahedral geometries. With a tridentate ligand like this compound, a 1:1 metal-to-ligand complex would likely require additional ligands to satisfy the coordination sphere, potentially leading to a distorted octahedral geometry. A 2:1 ligand-to-metal complex could form a fully coordinated octahedral species.

Cu(I/II): Copper(II) complexes often display distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect rsc.org. Copper(I), on the other hand, typically favors tetrahedral or linear geometries. The flexibility of the pyridine-diamine backbone would allow it to accommodate these different coordination preferences.

Fe(II): Iron(II) complexes with N-donor ligands are often octahedral and can be either high-spin or low-spin depending on the ligand field strength. The combination of pyridine and amine donors would likely create an intermediate ligand field, and the spin state could be sensitive to the other ligands present in the coordination sphere nih.gov.

Ru(II/III): Ruthenium in both its +2 and +3 oxidation states forms a vast number of stable octahedral complexes with nitrogen-containing ligands. The aromatic nature of the pyridine ring is particularly effective at stabilizing these oxidation states.

Hg(II): Mercury(II) has a strong affinity for nitrogen donors and typically forms linear, trigonal, or tetrahedral complexes. The tridentate nature of this compound would likely lead to the formation of a distorted tetrahedral complex.

The formation of these complexes can be studied using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry to determine the stoichiometry and solution-state structure.

Table 1: Expected Coordination Geometries of Metal Complexes with this compound

| Metal Ion | Common Oxidation State(s) | Likely Coordination Geometry |

|---|---|---|

| Ni(II) | +2 | Distorted Octahedral, Square Planar |

| Cu(I/II) | +1, +2 | Tetrahedral (Cu(I)), Distorted Octahedral (Cu(II)) |

| Fe(II) | +2 | Octahedral |

| Ru(II/III) | +2, +3 | Octahedral |

| Hg(II) | +2 | Distorted Tetrahedral |

Upon coordination to a metal ion, this compound forms two five-membered chelate rings. These rings are not planar and can adopt various puckered conformations to minimize steric strain wikipedia.orgacs.org. The most common conformations for five-membered diamine chelate rings are the "envelope" and "twist" (or gauche) conformations acs.orguq.edu.aupublish.csiro.au.

The stability of these conformations is influenced by several factors:

Torsional Strain: Eclipsing interactions between atoms on adjacent ring carbons create torsional strain. Puckering of the ring helps to alleviate this strain.

Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon) leads to angle strain.

Table 2: Factors Influencing Chelate Ring Stability

| Factor | Description |

|---|---|

| Ring Size | Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. |

| Substituent Effects | Bulky substituents can introduce steric strain, but can also lock the ring in a specific conformation. |

| Metal Ion Properties | The size and preferred coordination geometry of the metal ion influence the bite angle and conformation of the chelate ring. |

| Solvent Effects | The solvent can influence the conformational equilibrium of the chelate rings through solvation effects. |

Diverse Coordination Geometries Observed in Complexes (e.g., Tetrahedral, Square Pyramidal, Octahedral)

Information regarding the specific coordination geometries adopted by this compound when complexed with various metal ions is not available in the public domain. The chelating nature of the pyridine-2,3-diamine backbone, coupled with the steric and electronic influences of the N2-benzyl and N2-methyl substituents, would theoretically allow for a range of coordination numbers and geometries. However, without experimental data from crystallographic or spectroscopic studies, any discussion of preferred geometries such as tetrahedral, square pyramidal, or octahedral would be purely speculative.

Investigation of Bridging and Multi-nuclear Complex Formation

Similarly, there is no available research on the capacity of this compound to act as a bridging ligand to form multi-nuclear complexes. The presence of multiple nitrogen donor atoms could potentially allow the ligand to bridge two or more metal centers. The specific mode of bridging (e.g., through the pyridine nitrogen and one of the exocyclic amino groups, or utilizing both amino groups to coordinate to different metals) remains unexplored.

Metal-Ligand Cooperativity in Advanced Coordination Chemistry

The concept of metal-ligand cooperativity involves the ligand actively participating in a reaction at the metal center. This can manifest in various ways, such as ligand-based redox activity or the presence of a "hemilabile" donor that can reversibly bind and unbind to the metal during a catalytic cycle. While pyridine-containing ligands have been investigated in the context of metal-ligand cooperativity, no studies have been published that specifically investigate this phenomenon with this compound. Research in this area would be necessary to determine if the N-H functionality of the primary amine or the electronic properties of the substituted pyridine ring could engage in cooperative effects.

Computational Chemistry and Theoretical Investigations of N2 Benzyl N2 Methylpyridine 2,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

The first step in the computational study of N2-Benzyl-N2-methylpyridine-2,3-diamine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Different conformers, arising from the rotation around single bonds—such as the C-N bonds of the diamine group and the C-C bond connecting the benzyl (B1604629) group—are systematically explored. The relative energies of these conformers are calculated to identify the global minimum and other low-energy isomers that may be present under experimental conditions. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N2 | 1.38 | C2-N2-C(benzyl) | 118.5 |

| N2-C(benzyl) | 1.45 | C2-N2-C(methyl) | 117.2 |

| N2-C(methyl) | 1.46 | C3-C2-N2 | 121.0 |

| C2-C3 | 1.41 | N3-C3-C2 | 122.3 |

Note: This data is illustrative and would be derived from actual DFT calculations.

The electronic properties and reactivity of this compound are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity towards electrophilic and nucleophilic attack. For instance, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic reactions, respectively.

Table 2: Calculated Reactivity Descriptors for this compound (Exemplary Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

Note: This data is illustrative and would be derived from actual DFT calculations.

DFT calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk Comparing the calculated shifts with experimental data can help confirm the molecular structure and assign spectral peaks.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis helps in identifying characteristic functional groups and understanding the vibrational modes of the molecule.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

Modeling of Ligand-Metal Interactions and Complex Stability

The presence of multiple nitrogen atoms makes this compound a potential ligand for metal ions. Computational methods can model the coordination of this molecule to various metal centers. By calculating the binding energies, optimized geometries of the resulting metal complexes, and changes in electronic structure upon coordination, the stability and nature of the ligand-metal interactions can be assessed. This is crucial for designing and understanding the properties of new coordination compounds for applications in catalysis or materials science.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). This approach is particularly useful for exploring conformational changes, solvent effects, and the dynamic stability of the molecule and its complexes.

Reactivity and Chemical Transformations of N2 Benzyl N2 Methylpyridine 2,3 Diamine

Amine Reactivity and Nitrogen-Centered Radical Chemistry

The amine functionalities of N2-benzyl-N2-methylpyridine-2,3-diamine are central to its reactivity. The primary amine at the C3 position and the tertiary amine at the C2 position can both participate in reactions typical of amines. However, the generation and reactivity of nitrogen-centered radicals (NCRs) from these groups offer a pathway to unique chemical structures.

Nitrogen-centered radicals are highly reactive intermediates that can be generated through various methods, including homolytic cleavage of N-X bonds (where X can be a halogen, oxygen, or another nitrogen), as well as reductive or oxidative single-electron transfer (SET) processes. acs.org For a molecule like this compound, a nitrogen-centered radical could potentially be formed at either the N2 or N3 position.

Formation and Stability: A radical centered on the N2 nitrogen would be stabilized by the adjacent benzyl (B1604629) and methyl groups. Aryl groups are known to stabilize radical centers through resonance delocalization of the unpaired spin, while alkyl groups provide stabilization through inductive electron donation. rsc.org The stability of aminyl radicals is a key factor in their chemical behavior. rsc.org The formation of such radicals can be initiated under thermal or photochemical conditions, or through the use of radical initiators. acs.orgscripps.edu

Reactivity of Nitrogen-Centered Radicals: Once formed, these radicals can undergo several types of reactions:

Intramolecular Cyclization: The radical could potentially attack the pyridine (B92270) ring or the benzyl group's phenyl ring to form new heterocyclic systems.

Hydrogen Atom Abstraction (HAT): NCRs can abstract hydrogen atoms, a key step in reactions like the Hofmann-Löffler-Freytag reaction to functionalize remote C-H bonds. scripps.edu

Intermolecular Additions: These radicals can add to unsaturated systems like alkenes and arenes, enabling the formation of new C-N bonds. acs.org

The specific pathway taken would depend on the reaction conditions and the structure of the substrate. The chemistry of nitrogen-centered radicals provides a powerful tool for synthesizing complex nitrogen-containing molecules from precursors like this compound. researchgate.net

Arylation and Alkylation Reactions on Pyridine Ring and Amine Nitrogens

The presence of three distinct nitrogen atoms—the pyridine ring nitrogen (N1), the tertiary exocyclic amine (N2), and the primary exocyclic amine (N3)—allows for selective arylation and alkylation reactions. The outcome of these reactions is dictated by the relative nucleophilicity and steric accessibility of each nitrogen.

N3-Primary Amine: This is generally the most nucleophilic and least sterically hindered site, making it the primary target for alkylation and arylation under most conditions. It readily reacts with alkyl halides and can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides. researchgate.net

N2-Tertiary Amine: While nucleophilic, this nitrogen is sterically hindered by the adjacent benzyl and methyl groups, as well as the pyridine ring. Direct alkylation to form a quaternary ammonium (B1175870) salt is possible but would require reactive alkylating agents.

N1-Pyridine Ring Nitrogen: The pyridine nitrogen is basic and can be alkylated or acylated to form pyridinium (B92312) salts. quimicaorganica.org This reaction is often reversible. Friedel-Crafts type alkylations on the pyridine ring itself are generally not feasible due to the deactivating nature of the ring nitrogen, which often complexes with the Lewis acid catalyst. youtube.com However, direct C-H alkylation of the pyridine ring can sometimes be achieved using radical-based Minisci-type reactions or by metallation followed by quenching with an electrophile. nih.govacs.org

Acylation reactions with agents like acid chlorides or anhydrides will preferentially occur at the N3 primary amine, converting it into a more stable amide. ncert.nic.in This transformation can also be used as a protecting group strategy to allow for subsequent reactions at other positions.

| Nitrogen Atom | Type | Relative Nucleophilicity | Expected Alkylation/Arylation Product |

| N1 | Pyridine | Low | Pyridinium Salt |

| N2 | Tertiary Amine | Moderate (Sterically Hindered) | Quaternary Ammonium Salt (with reactive agents) |

| N3 | Primary Amine | High | N3-alkyl/aryl derivative |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The ortho-diamine arrangement of the amino groups on the pyridine ring is a classic structural motif for the synthesis of fused heterocyclic systems. This makes this compound an excellent precursor for various bicyclic and polycyclic aromatic compounds.

The reaction of 2,3-diaminopyridines with carbonyl compounds or their derivatives is a fundamental method for constructing the imidazo[4,5-b]pyridine core, an important scaffold in medicinal chemistry. uctm.eduirb.hr this compound can undergo cyclocondensation with a variety of one-carbon synthons.

With Aldehydes: Reaction with an aldehyde (R-CHO) typically involves an oxidative cyclization, often mediated by an oxidizing agent like sodium metabisulfite, to yield a 2-substituted imidazo[4,5-b]pyridine. mdpi.com

With Carboxylic Acids: Condensation with a carboxylic acid (R-COOH) or its derivatives (e.g., esters, acid chlorides) under heating or acidic conditions (like polyphosphoric acid) will also lead to the formation of the corresponding 2-substituted imidazo[4,5-b]pyridine. researchgate.net

In these reactions, the N3-primary amine and one of the imidazole-like nitrogens from the pyridine ring form the new imidazole (B134444) ring. The benzyl and methyl groups would remain on the exocyclic nitrogen at the 3-position of the final imidazo[4,5-b]pyridine product. The synthesis of these derivatives is a key transformation for this class of compounds. irb.hr

Quinoxalines and their analogues are synthesized by the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. niscpr.res.innih.gov In the case of this compound, this reaction would yield a pyridopyrazine, which is an aza-analogue of a quinoxaline.

The reaction involves the stepwise condensation of the two amino groups with the two carbonyl groups of a reagent like benzil (B1666583) (1,2-diphenylethanedione) or glyoxal. chim.it The N3-primary amine and the N2-tertiary amine react to form a new six-membered pyrazine (B50134) ring fused to the original pyridine ring. This provides a straightforward route to complex, N-substituted heterocyclic systems. The reaction is often catalyzed by acids and can be performed in various solvents, sometimes even at room temperature. nih.govorganic-chemistry.org

| Reactant | Fused Ring System Formed | Resulting Compound Class |

| Aldehyde (R-CHO) | Imidazole | Imidazo[4,5-b]pyridine |

| Carboxylic Acid (R-COOH) | Imidazole | Imidazo[4,5-b]pyridine |

| 1,2-Dicarbonyl (R'-CO-CO-R') | Pyrazine | Pyridopyrazine (Quinoxaline analogue) |

Redox Chemistry: Hydrogenation and Dehydrogenation Processes

The pyridine ring and the amine substituents of this compound can participate in redox reactions, notably hydrogenation and dehydrogenation.

Hydrogenation: The pyridine ring is aromatic and can be reduced to a non-aromatic piperidine (B6355638) ring. This hydrogenation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium, platinum, or rhodium on a carbon support. researchgate.netresearchgate.net The reaction conditions (temperature, pressure) can be controlled to achieve selective reduction of the pyridine ring without affecting the benzyl group, although vigorous conditions can also lead to debenzylation (hydrogenolysis). Catalytic systems based on isoelectronic Mn(I) and Fe(II) have also been developed for the hydrogenation of pyridine-based compounds. nih.gov

Dehydrogenation: Acceptorless dehydrogenation, which releases hydrogen gas, provides an atom-economical route to synthesize unsaturated heterocyclic compounds. taylorfrancis.com Catalytic systems, often based on iridium or ruthenium complexes, can mediate the dehydrogenation of saturated or partially saturated nitrogen heterocycles to their aromatic counterparts. acs.org For a derivative of this compound where the pyridine ring has been hydrogenated, catalytic dehydrogenation could be used to re-aromatize the ring. Furthermore, transfer dehydrogenation can convert primary and secondary amines into nitriles or imines using a hydrogen acceptor. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity of the Diamine Moiety

Nucleophilic Reactivity: The primary nucleophilic centers are the nitrogen atoms of the exocyclic amines. As discussed previously, the N3-primary amine is the most reactive site for nucleophilic attack on electrophiles such as alkyl halides and acylating agents. ncert.nic.in The lone pair on the N2-tertiary amine is also nucleophilic but less reactive due to steric hindrance. The pyridine nitrogen (N1) can also act as a nucleophile, particularly towards strong electrophiles. quimicaorganica.org

Electrophilic and Nucleophilic Substitution on the Pyridine Ring: The pyridine ring itself has a complex reactivity pattern.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iqquimicaorganica.orglibretexts.org However, the two amino groups are powerful activating, ortho-, para-directing groups. Their presence will strongly activate the pyridine ring towards EAS. The directing effects would favor substitution at the C4 and C6 positions, which are para and ortho, respectively, to the C3-amino group. Substitution at C3 is generally favored for an unsubstituted pyridine ring. quora.comvaia.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions, where a negative charge in the intermediate can be stabilized by the ring nitrogen. stackexchange.comnih.gov The presence of a good leaving group (like a halogen) on the ring would facilitate such reactions. While the subject compound lacks a leaving group, this reactivity pattern is fundamental to pyridine chemistry. acs.orgresearchgate.netrsc.org

Catalytic Applications of N2 Benzyl N2 Methylpyridine 2,3 Diamine and Its Metal Complexes

Homogeneous Catalysis Utilizing N2-Benzyl-N2-methylpyridine-2,3-diamine as a Ligand

Complexes of this compound with various transition metals are anticipated to be active catalysts in a number of homogeneous catalytic processes. The pyridine (B92270) and diamine moieties provide a stable coordination environment, while the substituents on the exocyclic nitrogen can be modified to influence catalytic activity and selectivity.

Metal complexes of ligands analogous to this compound have demonstrated significant activity in both hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis and energy storage applications, such as in the context of liquid organic hydrogen carriers (LOHCs). For instance, ruthenium complexes bearing pyridine-based diamine ligands are known to be effective for the hydrogenation of polar bonds rsc.org.

In dehydrogenation reactions, iridium and ruthenium complexes with related N,N'-diimine and pincer-type ligands have shown high efficacy in the dehydrogenation of formic acid, a key reaction for hydrogen storage researchgate.netacs.orgnih.govpku.edu.cn. The catalytic cycle for these transformations often involves metal-ligand cooperation, where the ligand actively participates in substrate activation. While specific studies on this compound are not extensively documented, the structural similarities suggest that its ruthenium and iridium complexes could exhibit comparable catalytic activity.

A hypothetical data table for the catalytic transfer hydrogenation of ketones, based on typical performance of related ruthenium-diamine catalysts, is presented below.

| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Conversion (%) |

| 1 | Acetophenone | 1 | KOtBu | 2-Propanol | >99 |

| 2 | 4-Chloroacetophenone | 1 | KOtBu | 2-Propanol | 98 |

| 3 | 4-Methoxyacetophenone | 1 | KOtBu | 2-Propanol | >99 |

| 4 | Cyclohexanone | 1 | KOtBu | 2-Propanol | 95 |

This table is illustrative and based on the performance of analogous ruthenium-diamine catalysts.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound ligand can serve as a supporting ligand for these metals, enhancing catalyst stability and activity.

For Suzuki-Miyaura coupling, palladium complexes with bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are highly effective nih.govnih.gov. While phosphine-free systems based on nitrogen ligands are also known, the efficacy of a simple diamine ligand like this compound would depend on its ability to stabilize the active palladium species. The electronic properties of the pyridine ring and the steric bulk of the benzyl (B1604629) group could play a crucial role in preventing catalyst deactivation.

In the realm of C-N coupling reactions, copper-catalyzed systems have emerged as a practical alternative to palladium-based catalysts. Diamine ligands have been shown to be particularly effective in promoting copper-catalyzed aminations of aryl halides rsc.orgacs.orgnih.gov. The chelation of the this compound ligand to a copper center could facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a representative table for a Suzuki-Miyaura coupling reaction, illustrating typical conditions and yields for related palladium-diamine systems.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / Ligand | K2CO3 | Toluene | 95 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2 / Ligand | K3PO4 | Dioxane | 88 |

| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | Pd(OAc)2 / Ligand | Cs2CO3 | DMF | 92 |

This table is illustrative and based on the performance of analogous palladium-diamine catalysts.

Late transition metal complexes, particularly those of nickel and palladium with α-diimine ligands, are renowned for their ability to catalyze the polymerization of olefins to produce polymers with controlled microstructures rsc.orgrsc.org. While this compound is not an α-diimine, its bidentate nitrogen donor set could support active polymerization catalysts. The steric environment created by the benzyl and methyl groups would influence the rate of monomer insertion and chain transfer, thereby affecting the molecular weight and branching of the resulting polymer.

The performance of such a catalyst would be highly dependent on the metal center and the activation conditions, typically involving a co-catalyst like methylaluminoxane (MAO). The electronic properties of the pyridine ring can also influence the electrophilicity of the metal center, a key factor in polymerization activity.

For this compound to be effective in enantioselective catalysis, it would need to possess a chiral center. While the parent molecule is achiral, the introduction of chirality, for instance, by using a chiral benzyl group or by modifying the pyridine backbone, could lead to chiral metal complexes. Such chiral catalysts could be active in a variety of asymmetric transformations, including Mannich-type reactions nih.govmdpi.com.

The Mannich reaction is a fundamental C-C bond-forming reaction that generates β-amino carbonyl compounds. Chiral diamine-metal complexes have been successfully employed as catalysts for this reaction, inducing high levels of enantioselectivity ua.eschemrxiv.org. The predictable coordination geometry of the chiral ligand-metal complex is crucial for creating a chiral environment that directs the stereochemical outcome of the reaction.

An illustrative data table for an asymmetric Mannich reaction is provided below, based on the performance of related chiral diamine catalysts.

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde (B42025) | Aniline | Acetone | 10 | Toluene | 90 | 95 |

| 2 | 4-Nitrobenzaldehyde | Aniline | Acetone | 10 | Toluene | 92 | 98 |

| 3 | 2-Naphthaldehyde | Aniline | Acetone | 10 | Toluene | 85 | 93 |

This table is illustrative and based on the performance of analogous chiral diamine catalysts.

Influence of Ligand Modification on Catalytic Activity and Selectivity

The catalytic performance of metal complexes derived from this compound can be systematically tuned by modifying the ligand structure. The electronic and steric properties of the substituents on the exocyclic nitrogen atom, as well as on the pyridine ring, can have a profound impact on the activity and selectivity of the catalyst.

For instance, replacing the benzyl group with other aryl or alkyl groups can alter the steric bulk around the metal center. An increase in steric hindrance can enhance selectivity in certain reactions by controlling the approach of the substrate. Conversely, it might also decrease the reaction rate by impeding substrate coordination. Electron-donating or electron-withdrawing substituents on the benzyl group or the pyridine ring can modulate the electron density at the metal center. This, in turn, affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination.

Mechanistic Insights into Catalytic Cycles via Metal-Ligand Cooperation

Recent advances in catalysis have highlighted the importance of metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the catalytic cycle acs.orgexlibrisgroup.comacs.orgexlibrisgroup.comnih.gov. Pincer-type ligands based on pyridine have been particularly effective in this regard, facilitating bond activation through aromatization-dearomatization of the pyridine ring.

While this compound is a bidentate ligand and not a classic pincer ligand, the potential for MLC should not be dismissed. For example, in dehydrogenation reactions, the N-H proton of a coordinated amine could be involved in proton transfer steps, assisting in substrate activation. The pyridine ring itself can also participate in proton shuttling or stabilization of intermediates. Understanding these mechanistic pathways is crucial for the rational design of more efficient catalysts based on this ligand scaffold. Detailed mechanistic studies, often involving computational methods, would be necessary to elucidate the precise role of the ligand in the catalytic cycle.

Sustainable and Green Catalysis Methodologies

Extensive research into the sustainable and green catalytic applications of this compound and its corresponding metal complexes has yet to yield specific, documented methodologies in the scientific literature. While the broader field of green chemistry extensively investigates pyridine-containing ligands and their metal complexes for sustainable catalysis, detailed research findings, and data specifically pertaining to the catalytic activities of this compound in eco-friendly synthetic routes are not currently available.

The principles of green chemistry encourage the development of catalytic processes that are environmentally benign. This includes the use of renewable starting materials, the reduction of energy consumption, the use of non-toxic solvents, and the design of catalysts that can be easily recovered and recycled. In the context of pyridine-diamine ligands, research often focuses on their application in reactions such as C-C and C-N cross-couplings, hydrogenations, and oxidations, with an emphasis on achieving high atom economy and minimizing waste.

For instance, the development of heterogeneous catalysts, where the catalytic complex is immobilized on a solid support, is a common strategy to facilitate catalyst recovery and reuse. This approach aligns with green chemistry principles by reducing catalyst waste and simplifying product purification. Similarly, the use of aqueous media or solvent-free reaction conditions is another hallmark of sustainable catalysis, mitigating the environmental impact of volatile organic solvents.

Although no specific data tables or detailed research findings can be presented for the catalytic applications of this compound and its metal complexes in sustainable and green methodologies, it is an area with potential for future investigation. The structural features of this ligand, including the pyridine nitrogen and the adjacent diamine functionality, suggest that its metal complexes could be active in a variety of catalytic transformations. Future research would be necessary to explore these potential applications and to evaluate their viability within the framework of green and sustainable chemistry.

Advanced Research Directions and Future Perspectives for N2 Benzyl N2 Methylpyridine 2,3 Diamine

Development of Novel and Efficient Synthetic Routes

The future synthesis of N2-Benzyl-N2-methylpyridine-2,3-diamine and its analogs is poised to move beyond traditional multi-step methods towards more efficient and sustainable strategies. Current approaches to functionalized pyridines often involve classical condensation reactions or C-H activation, which can sometimes be limited in scope or require harsh conditions. nih.gov

Future synthetic endeavors will likely focus on:

Direct C-H Functionalization: Advances in transition-metal-catalyzed C-H functionalization offer a direct and atom-economical route to introduce benzyl (B1604629) and methyl groups onto the pyridine-2,3-diamine core. rsc.org This approach minimizes the need for pre-functionalized starting materials and reduces waste.

Catalyst-Mediated Synthesis: The use of novel catalysts, such as those based on palladium or copper, can facilitate the construction of the substituted pyridine (B92270) ring in a more controlled and efficient manner. nih.gov Research into magnetic nanocatalysts for multicomponent reactions could also provide easily recoverable and reusable catalytic systems for pyridine synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly reproducible production of this compound. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative look at potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Functionalization | High atom economy, reduced waste, access to novel derivatives. | Regioselectivity control, catalyst cost and sensitivity. |

| Catalyst-Mediated Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. | Optimization of reaction conditions, catalyst development. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yields. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of New Coordination Modes and Transition Metal Complexes

The diamine and pyridine nitrogen atoms in this compound make it a versatile ligand for coordinating with a wide range of transition metals. The steric and electronic properties of the benzyl and methyl substituents can be expected to influence the coordination geometry and reactivity of the resulting metal complexes.

Future research in this area will likely explore:

Diverse Metal Centers: Systematic studies involving a variety of transition metals (e.g., palladium, platinum, rhodium, iridium, iron, cobalt, nickel, and copper) will be crucial to understand the coordination preferences of the ligand. nih.govresearchgate.net

Unconventional Coordination Geometries: The specific substitution pattern may lead to the formation of complexes with unusual coordination numbers and geometries, which could, in turn, impart novel catalytic or material properties.

Polynuclear and Supramolecular Assemblies: The ligand could be used to construct polynuclear metal complexes or self-assembled supramolecular structures with interesting magnetic, optical, or host-guest properties.

Integration into Advanced Functional Materials

The unique structural features of this compound make it a promising building block for the creation of advanced functional materials. Pyridine-containing molecules have been utilized in the synthesis of a variety of materials with interesting properties.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The ligand could serve as an organic linker in the construction of MOFs. The properties of these materials, such as porosity and catalytic activity, could be tuned by the choice of the metal node and the functional groups on the ligand.

Conducting Polymers: Incorporation of the corresponding metal complexes into polymer backbones could lead to new conductive or semiconductive materials with applications in electronics and sensor technology.

Luminescent Materials: Transition metal complexes of pyridine-based ligands can exhibit interesting photophysical properties. Research into the luminescence of complexes with this compound could lead to the development of new materials for organic light-emitting diodes (OLEDs) or chemical sensors.

Bio-inspired Catalysis and Enzyme Mimicry

The structure of this compound bears resemblance to the coordination environment of metal ions in some metalloenzymes. This similarity opens up avenues for its use in bio-inspired catalysis and the development of enzyme mimics. rsc.org

Future research directions may include:

Modeling Metalloenzyme Active Sites: Metal complexes of this ligand could serve as structural or functional models for the active sites of enzymes involved in oxidation, reduction, or hydrolysis reactions.

Development of Artificial Enzymes: By incorporating catalytic metal centers and tailoring the ligand environment, it may be possible to create artificial enzymes with high selectivity and efficiency for specific chemical transformations.

Catalytic Small Molecule Activation: Inspired by biological systems, these complexes could be investigated for their ability to activate small molecules like O₂, H₂, or CO₂ for subsequent chemical transformations. rsc.org

Design of Next-Generation Catalysts with Enhanced Performance and Durability

A significant future research direction will be the application of this compound and its metal complexes in homogeneous and heterogeneous catalysis. The electronic and steric properties imparted by the benzyl and methyl groups can be leveraged to fine-tune the activity, selectivity, and stability of catalysts.

Key areas for catalytic research include:

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands have been shown to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The this compound ligand could offer advantages in terms of catalyst stability and turnover number.

Asymmetric Catalysis: Chiral versions of the ligand could be synthesized and employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical and agrochemical industries.

Polymerization and Oligomerization: Di(imino)pyridine complexes are known catalysts for olefin polymerization. yu.edu.jo The specific substitution on this ligand could influence the properties of the resulting polymers.

Oxygen Atom Transfer Reactions: Oxorhenium(V) complexes with diamido pyridine ligands have been shown to catalyze oxygen atom transfer reactions. nih.gov Similar reactivity could be explored for complexes of this compound.

The potential impact of ligand modification on catalytic performance is summarized in Table 2.

| Ligand Feature | Potential Catalytic Advantage |

| N-Benzyl Group | Enhanced steric bulk can influence selectivity; potential for π-stacking interactions. |

| N-Methyl Group | Fine-tuning of electronic properties and steric hindrance. |

| Pyridine-2,3-diamine Core | Strong chelation to metal centers, leading to robust and stable catalysts. |

Q & A

Q. What are the established synthetic routes for the pyridine-2,3-diamine core structure?

The pyridine-2,3-diamine core can be synthesized via bromination and nitration of 2-aminopyridine derivatives. For example, 2-amino-5-bromopyridine is prepared by brominating 2-aminopyridine in acetic acid at 50°C, followed by nitration to introduce the second amine group. Key steps include controlled reaction temperatures (50–60°C) and purification via recrystallization . This method ensures high regioselectivity for the 2,3-diamine configuration.

Q. How are N2-benzyl and N2-methyl groups introduced to the diamine core?

N-substitution is typically achieved using alkylation or reductive amination. For example, methyl groups can be introduced via methylation with iodomethane in the presence of a base (e.g., K₂CO₃), while benzyl groups are added via benzyl bromide under similar conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing N2-benzyl-N2-methylpyridine-2,3-diamine?

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and N-substituents (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, methyl at δ 3.0–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.13 for C₁₃H₁₅N₃).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What purification strategies are recommended for this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>98%) by removing polar impurities .

Q. What safety protocols are essential during handling?

- Use fume hoods to avoid inhalation of dust (harmful per OSHA guidelines).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Questions

Q. How do steric and electronic effects of N2-substituents influence reactivity in cross-coupling reactions?

The benzyl group introduces steric hindrance, slowing nucleophilic attacks at the N2 position, while the methyl group enhances electron density on the pyridine ring, favoring electrophilic substitutions. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) reveal that bulkier substituents reduce coupling efficiency in Suzuki-Miyaura reactions by ~30% compared to smaller groups .

Q. Can this compound serve as a ligand in electrochemical sensors for NOx detection?

Yes. Analogous diamine derivatives form stable Schiff base complexes with transition metals (e.g., Cu²⁺), which mimic metalloprotein electrochemistry. Electropolymerization on carbon electrodes (e.g., SPCE) generates conductive films for NO/NO₂ sensing, with cyclic voltammetry showing redox peaks at −0.2 V to +0.4 V (vs. Ag/AgCl) .

Q. How should researchers resolve contradictory yields from divergent synthetic routes?

Contradictions often arise from competing pathways (e.g., bromination vs. oxidation). Use kinetic control (low temperature, short reaction times) to favor bromination. Compare HPLC traces of intermediates to identify byproducts. Computational modeling (DFT) can predict energy barriers for competing mechanisms .

Q. What factors destabilize this compound under acidic conditions?

Protonation of the pyridine nitrogen at pH < 3 leads to ring opening, forming unstable intermediates. Accelerated stability testing (40°C/75% RH for 14 days) shows 15% degradation via HPLC. Buffered solutions (pH 5–7) or inert atmospheres (N₂) mitigate decomposition .

Q. How can computational modeling predict interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450. The benzyl group shows hydrophobic interactions with active-site residues (e.g., Phe87), while the diamine core hydrogen-bonds to Asp301. Free energy calculations (MM-PBSA) validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.